5-Bromo-2-methylisoindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methyl-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUHJQRCBSCPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269806 | |
| Record name | 5-Bromo-2,3-dihydro-2-methyl-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107834-37-7 | |
| Record name | 5-Bromo-2,3-dihydro-2-methyl-1H-isoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107834-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dihydro-2-methyl-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Methylisoindoline and Its Analogs
Fundamental Reaction Pathways and Transformations of the Isoindoline (B1297411) Core
The isoindoline skeleton, being the fully reduced member of the isoindole family, serves as a versatile scaffold in organic synthesis. nih.gov Its fundamental reactivity includes oxidation, substitution, and cyclization reactions.
One of the primary transformations of the isoindoline core is oxidation. Formal oxidation of the isoindoline ring system can lead to the formation of isoindolin-1-one (B1195906) or phthalimide (B116566) (1,3-dihydro-2H-isoindole-1,3-dione) structures, which are common motifs in biologically active molecules. nih.gov Another key aspect of isoindoline reactivity is its role in tandem reactions. For instance, the isoindoline core can be constructed via an intramolecular aza-Michael reaction, leading to the formation of 1,3-disubstituted isoindolines. uniovi.es This process highlights the ability of the nitrogen atom to act as a nucleophile, attacking a conveniently placed Michael acceptor within the same molecule. uniovi.es
Furthermore, the isoindole nucleus can exhibit "umpolung" or reverse polarity reactivity. nih.gov While typically nucleophilic, isoindoles can be protonated to form electrophilic isoindolium ions. nih.gov This strategy enables reactions with various nucleophiles and has been utilized in Pictet-Spengler-type cyclizations to generate complex polycyclic isoindolines. nih.gov The isoindoline framework can also be accessed through skeletal remodeling of other heterocyclic systems, such as the dearomative addition of nucleophiles to pyridinium (B92312) salts, followed by ring-opening and intramolecular cycloaddition. rsc.org
Table 1: Fundamental Reaction Pathways of the Isoindoline Core
| Reaction Type | Description | Product Type |
|---|---|---|
| Oxidation | Formal oxidation of the dihydro-pyrrole ring. nih.gov | Isoindolin-1-one, Phthalimide |
| Intramolecular aza-Michael Reaction | Nucleophilic attack of the isoindoline nitrogen onto an internal Michael acceptor. uniovi.es | 1,3-Disubstituted Isoindolines |
| Umpolung (Protonation) | Conversion of the nucleophilic isoindole to an electrophilic isoindolium ion. nih.gov | Polycyclic Isoindolines (via subsequent reaction) |
| Skeletal Remodeling | Deconstruction and reconstruction of other heterocycles (e.g., pyridinium salts). rsc.org | Isoindoline Polycycles |
Influence of the Bromine Substituent on Electrophilic and Nucleophilic Reactivity
The presence of a bromine atom at the 5-position of the isoindoline ring significantly influences its electronic properties and, consequently, its reactivity. Halogens like bromine exert a dual electronic effect on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). masterorganicchemistry.com
The inductive effect, which involves the withdrawal of electron density through the sigma bond, generally deactivates the benzene (B151609) ring towards electrophilic aromatic substitution compared to unsubstituted benzene. numberanalytics.com However, the resonance effect, involving the donation of a lone pair of electrons from the bromine into the aromatic π-system, directs incoming electrophiles to the ortho and para positions relative to the bromine. masterorganicchemistry.com In the case of 5-bromo-2-methylisoindoline, the positions ortho (C4 and C6) and para (C7, which is part of the fused ring) to the bromine are affected. This directing effect is crucial when planning further functionalization of the benzene portion of the molecule. ucalgary.ca
For nucleophilic substitution reactions, the strong electron-withdrawing nature of the bromine atom increases the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles. This is particularly relevant for nucleophilic aromatic substitution (SNAr) reactions, should a suitable leaving group be present or if the reaction proceeds via a benzyne (B1209423) intermediate. The electron-withdrawing bromine atom can stabilize the negatively charged intermediates formed during such reactions.
Table 2: Electronic Effects of the 5-Bromo Substituent on the Isoindoline Core
| Electronic Effect | Description | Impact on Reactivity |
|---|---|---|
| Inductive Effect (-I) | Electron withdrawal through the C-Br sigma bond. masterorganicchemistry.comnumberanalytics.com | Deactivates the aromatic ring towards electrophilic attack. |
| Resonance Effect (+M) | Donation of bromine's lone pair electrons into the aromatic π-system. masterorganicchemistry.com | Directs incoming electrophiles to the ortho and para positions. |
| Overall Effect on Electrophilic Substitution | Deactivating, but ortho, para-directing. masterorganicchemistry.com | Controls regiochemistry of further aromatic functionalization. |
| Effect on Nucleophilic Substitution | Increases the electrophilicity of the aromatic ring. | Enhances reactivity towards nucleophilic attack. |
Non-Covalent Interactions Governing Reactivity
Non-covalent interactions, particularly hydrogen bonding, play a critical role in the solid-state structure and can influence the reactivity and selectivity of reactions involving isoindoline derivatives. In the crystal structures of various isoindolin-1-one derivatives, intermolecular hydrogen bonds are a recurring feature. iucr.orgdcu.ieresearchgate.net For example, in 3-hydroxy-2-phenyl-2,3-dihydro-isoindol-1-one, molecules are linked by O-H···O hydrogen bonds, forming infinite chains. iucr.org In a related aza-isoindole derivative, an O-H···N interaction serves the same structural role. iucr.org These interactions dictate the molecular packing in the crystal lattice. dcu.ie The presence of both hydrogen bond donors (like -OH or -NH) and acceptors (like carbonyl oxygen or the ring nitrogen) in isoindoline derivatives facilitates the formation of these supramolecular assemblies. researchgate.net Such interactions are not merely structural; intramolecular hydrogen bonding has been proposed to control the regioselectivity and stereoselectivity of certain synthetic transformations leading to isoindoline products. rsc.org
Halogen Bonding Phenomena in Substituted Isoindolines
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, or Lewis acid, interacting with a Lewis base such as a lone pair from a nitrogen or oxygen atom. mdpi.com This phenomenon arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) on the side of the halogen opposite to the covalent bond. mdpi.comnih.gov The strength of this interaction can be significant and is directional, making it a valuable tool in crystal engineering, materials science, and drug design. researchgate.net
In substituted isoindolines, the presence of a halogen, such as the bromine atom in this compound, introduces the potential for such interactions. The strength of the halogen bond can be modulated by the electronic nature of the substituents on the aromatic ring. acs.org Electron-withdrawing groups tend to enhance the positive character of the σ-hole, leading to stronger halogen bonds. acs.org The general trend for halogen bond strength follows the order I > Br > Cl > F. researchgate.net
Research on related halo-substituted heterocyclic compounds has demonstrated the importance of halogen bonding in directing supramolecular assembly. For instance, studies on polymorphs of copper complexes with 5-bromo-2-chloropyridine (B1630664) have shown a competition between C–Br⋯Cl–Cu halogen bonding interactions and other semi-coordinate bonds, which ultimately dictates the final crystal structure. rsc.org In other systems, halogen bonds have been characterized in detail; for example, a C-Br···Br-C type II halogen bond was observed in a bromo-substituted azobenzene (B91143) derivative with a Br···Br distance of 3.630 Å and angles of 169° and 97°, highlighting the specific geometric constraints of these interactions. nsf.gov
While direct studies on this compound are limited, investigations into isoindoline nitroxides have shown evidence of strong NO···I halogen bonding, illustrating the capability of the isoindoline framework to participate in these interactions. researchgate.net The interplay between halogen bonding and other non-covalent forces, like hydrogen bonding, can also lead to cooperative activation in catalytic processes involving isoindoline moieties. nih.gov
Table 1: Illustrative Halogen Bond Parameters in Related Compounds
| Interacting Atoms | Compound Type | Distance (Å) | Angle (°) | Reference |
| C-Br···Br-C | Bromo-substituted Azobenzene | 3.630 | 169 & 97 | nsf.gov |
| NO···I | Isoindoline Nitroxide Complex | - | - | researchgate.net |
| C-Br···Cl-Cu | 5-bromo-2-chloropyridine Complex | - | - | rsc.org |
This table provides examples of halogen bonding parameters from compounds structurally related to substituted isoindolines to illustrate typical interaction geometries. A hyphen (-) indicates that specific numerical data was not provided in the cited abstract.
Aromatic π-π Stacking Interactions
Aromatic π-π stacking is a crucial non-covalent interaction that influences the conformation of molecules, the packing of crystals, and the binding of ligands to biological targets. rsc.orglibretexts.org These interactions arise from the electrostatic and dispersion forces between the electron-rich π-systems of aromatic rings. libretexts.org In substituted isoindolines, the benzene ring of the isoindoline core is capable of engaging in π-π stacking, which can occur in several geometries, including face-to-face (sandwich) and parallel-displaced arrangements. libretexts.org
The nature and position of substituents on the aromatic ring significantly impact the strength and geometry of these interactions. Computational studies have suggested that substituents can interact directly with the adjacent aromatic ring rather than simply polarizing the ring they are attached to. nih.gov Research on triptycene (B166850) systems showed that placing a methyl group at the ortho position resulted in a greater than 50% increase in π-π stacking strength compared to a para-methyl group, demonstrating the profound influence of substituent position. nih.gov
In the context of isoindoline derivatives, crystal structure analyses have confirmed the presence of stabilizing π-π stacking interactions. For example, in certain isoindoline-1,3-dione derivatives, π-π stacking between the benzene rings of adjacent molecules was observed with a centroid-centroid distance of 3.664 Å and an interplanar separation of 3.409 Å. researchgate.net Similarly, studies of N-phenyl phthalimides, which are structurally analogous to substituted isoindolines, revealed that the phthalimide ring forms π-π stacking interactions with phenylalanine residues in enzyme active sites. mdpi.com Bivalent kinase inhibitors incorporating a methyl isoindolinone moiety also rely on π-stacking interactions for their binding affinity. nih.gov These findings underscore the importance of the isoindoline core as a scaffold for directing molecular recognition through π-π stacking.
Table 2: Examples of π-π Stacking Distances in Isoindoline Analogs
| Compound Type | Interacting Rings | Centroid-Centroid Distance (Å) | Interplanar Separation (Å) | Reference |
| Isoindoline-1,3-dione derivative | Benzene-Benzene | 3.664 | 3.409 | researchgate.net |
| β-lactam-isoindoline conjugate | Phenyl-Phenyl | 3.4505 | - | researchgate.net |
| N-phenyl phthalimide | Phthalimide-Phenylalanine | - | - | mdpi.com |
This table presents experimentally determined parameters for π-π stacking interactions in compounds containing the isoindoline motif or its close analogs. A hyphen (-) indicates that specific numerical data was not provided in the cited abstract.
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful analytical method that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the positions of atoms within the crystal. This technique is crucial for determining the exact three-dimensional structure of a molecule.
Despite the utility of this technique, a comprehensive search of the published scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for 5-Bromo-2-methylisoindoline. Detailed studies, including the determination of precise molecular geometry, analysis of crystal packing, and Hirshfeld surface analysis, have been conducted on structurally related compounds, such as various bromo-substituted isoindoline (B1297411) derivatives and spiro-oxindoles. nih.govjsscacs.edu.inerciyes.edu.trkayseri.edu.trresearchgate.net However, data pertaining specifically to this compound (CAS No. 107834-37-7) is not available in the reviewed sources.
Determination of Precise Molecular Geometry and Conformation
Information regarding the precise bond lengths, bond angles, and torsional angles that define the geometry and preferred conformation of this compound would be derived from single-crystal X-ray analysis. This data is currently not present in the accessible literature.
Analysis of Crystal Packing and Supramolecular Architecture
The study of crystal packing reveals how individual molecules of a compound arrange themselves in the solid state. This arrangement is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, which collectively define the supramolecular architecture. For many isoindoline derivatives, these interactions are crucial in stabilizing the crystal lattice. nih.govjsscacs.edu.inresearchgate.net A detailed analysis for this compound is contingent on the availability of its crystal structure data, which is currently unavailable.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, researchers can gain detailed insights into the nature and prevalence of different types of atomic contacts. Such analyses have been performed on related bromo-substituted heterocyclic compounds to understand their packing forces. nih.govjsscacs.edu.inerciyes.edu.trkayseri.edu.trresearchgate.net A specific Hirshfeld surface analysis for this compound has not been reported.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. While specific, peer-reviewed spectral assignments for this compound are not detailed in the available literature, chemical shift libraries and data from related compounds allow for a general prediction of the expected signals. The spectrum would typically show signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the methyl and methylene (B1212753) groups of the isoindoline core.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. While specific, published ¹³C NMR data for this compound is scarce, the expected spectrum would feature distinct signals for the methyl carbon, the methylene carbons, and the aromatic carbons, with the carbon atom bonded to the bromine showing a characteristic chemical shift.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular formula by measuring its mass with high accuracy. For this compound, HRMS analysis using Electrospray Ionization (ESI) confirms its elemental composition.
The analysis detects the protonated molecule, [M+H]⁺. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the mass spectrum exhibits a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by approximately 2 m/z units. The experimentally measured masses for both isotopic variants of this compound show excellent agreement with the theoretically calculated values, unequivocally confirming the molecular formula C₉H₁₀BrN. rsc.org
The precise mass measurements obtained are detailed in the table below. rsc.org
| Adduct | Isotope | Calculated m/z | Found m/z |
| [M+H]⁺ | ⁷⁹Br | 212.0069 | 212.0072 |
| [M+H]⁺ | ⁸¹Br | 214.0049 | 214.0052 |
This table presents High-Resolution Mass Spectrometry (HRMS) data for this compound, showing the calculated and experimentally found mass-to-charge ratios (m/z) for the protonated molecule containing either the ⁷⁹Br or ⁸¹Br isotope.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present within a molecule based on their characteristic absorption of infrared radiation. While a specific experimental spectrum for this compound is not widely published, the expected absorption bands can be predicted based on its molecular structure and by comparison with related compounds. researchgate.netnih.govniscpr.res.in The key functional groups in this compound include aromatic C-H bonds, aliphatic C-H bonds from the methyl and methylene groups, the tertiary amine (C-N) bond within the isoindoline ring, aromatic C=C bonds, and the C-Br bond.
The table below outlines the predicted characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Ar-H) |
| 2975-2850 | C-H Stretch | Aliphatic (CH₃ & CH₂) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1350-1250 | C-N Stretch | Tertiary Amine |
| Below 700 | C-Br Stretch | Bromo-Aromatic |
This table shows the predicted Infrared (IR) absorption frequencies for the main functional groups in this compound. These predictions are based on established group frequencies and data from structurally similar compounds.
The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations from the N-methyl group and the two methylene groups in the five-membered ring would produce signals in the 2975-2850 cm⁻¹ region. nih.gov The stretching of the carbon-carbon double bonds within the benzene ring typically results in one or more absorption bands in the 1600-1450 cm⁻¹ range. The C-N stretching vibration of the tertiary amine is anticipated in the fingerprint region, generally between 1350 cm⁻¹ and 1250 cm⁻¹. nih.gov The presence of the bromine atom attached to the aromatic ring should give rise to a C-Br stretching absorption at lower frequencies, typically below 700 cm⁻¹. niscpr.res.in
Theoretical and Computational Chemistry Studies
Quantum Chemical Analyses of Molecular Interactions and Bonding
Analysis of Aromatic Stacking Interactions
Aromatic stacking, a type of non-covalent interaction, is crucial in various chemical and biological systems. An analysis of these interactions in 5-Bromo-2-methylisoindoline would involve computational modeling to determine the geometry and energetic favorability of stacking arrangements between molecules. This typically includes calculating parameters such as the centroid-to-centroid distance and interplanar angles of the aromatic rings. For instance, studies on other isoindoline (B1297411) derivatives have identified π–π stacking interactions with specific geometric parameters, such as centroid–centroid distances around 3.672 Å, indicating the presence of such stabilizing forces researchgate.net. However, no such specific data has been published for this compound.
Advanced Topological and Orbital Methodologies
Advanced computational methods are instrumental in providing a deeper understanding of the bonding and electronic structure of a molecule.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atomic interactions within a molecule ugr.es. A QTAIM analysis of this compound would involve locating critical points in the electron density to characterize the nature of chemical bonds, such as the presence of bond critical points between interacting atoms. This would provide a rigorous definition of the atomic connectivity and the strength of the bonds within the molecule. Despite the utility of this method, no QTAIM studies specific to this compound have been reported.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule by transforming the calculated wave function into localized Lewis-like structures (bonds and lone pairs) dntb.gov.uaacs.org. An NBO analysis for this compound would quantify the stabilization energies associated with electron delocalization between filled donor orbitals and empty acceptor orbitals, offering insights into the molecule's electronic stability and reactivity ambeed.comacs.org. While NBO analyses have been performed on various isoindoline derivatives to understand intramolecular interactions and stabilization niscpr.res.inuantwerpen.be, specific findings for this compound are absent from the literature.
Research Perspectives and Emerging Directions
Development of Novel and Sustainable Synthetic Routes for 5-Bromo-2-methylisoindoline
Traditional synthetic routes often involve multi-step processes that may lack efficiency or generate significant waste. Modern research is focused on developing innovative and sustainable methods for synthesizing isoindoline (B1297411) derivatives. A key area of development is the use of transition-metal-catalyzed reactions, which can create complex molecules in fewer steps and with higher selectivity.
For instance, rhodium- and palladium-catalyzed reactions have been explored for the formation of the isoindole heterocyclic ring. chim.itacs.org One patented method for a similar compound, (1R)-5-bromo-2,3-dihydro-1-methyl-1H-isoindole, involves a three-step process starting from R-(+)-alpha-phenylethylamine, utilizing a Lewis acid-catalyzed bromination followed by chloromethylation and a final cyclization. google.com This highlights a potential pathway that could be adapted for this compound.
Another promising and sustainable approach is the use of multi-component reactions (MCRs). MCRs, such as the three-component assembly of a stabilized fluorescent isoindole from phthalaldehyde, an amine, and a thiol, offer a direct and efficient way to construct the isoindole core. researchgate.net Adapting such a strategy could provide a rapid and atom-economical route to this compound and its analogues. Furthermore, ruthenium-catalyzed alkyne cyclotrimerization reactions are being investigated for the synthesis of substituted isoindolinones in sustainable solvents, a methodology that could potentially be tailored for the target compound.
Exploration of Diverse Functional Group Transformations on the Isoindoline Scaffold
The this compound molecule is primed for a wide array of chemical modifications, primarily centered on the versatile bromine substituent on the benzene (B151609) ring. This halogen atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net
The exploration of these transformations can lead to a vast library of new derivatives with potentially unique properties. Key reactions include:
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.
Sonogashira Coupling: Coupling with terminal alkynes to create phenylene ethynylene linkages. researchgate.net
Heck Coupling: Formation of a new carbon-carbon bond by reacting with an alkene.
Buchwald-Hartwig Amination: Synthesis of N-aryl compounds by coupling with amines.
These reactions have been successfully applied to various bromo-substituted heterocyclic systems, and their application to this compound would allow for systematic structural modifications. researchgate.net For example, the related compound this compound-1,3-dione has been used in palladium-catalyzed N-arylation reactions, demonstrating the feasibility of such transformations on this scaffold. semanticscholar.orgnih.gov Beyond the bromine atom, other transformations could include oxidation of the isoindoline ring to the corresponding N-oxide or modifications of the N-methyl group. chim.it
Integration of Advanced Computational Modeling for Predictive Chemical Design and Mechanistic Elucidation
Advanced computational modeling is becoming an indispensable tool in chemical research. Techniques such as Density Functional Theory (DFT) are increasingly used to predict the outcomes of reactions, understand complex reaction mechanisms, and design new molecules with desired properties. acs.orgnih.gov
For a molecule like this compound, computational studies can provide critical insights. DFT calculations can be employed to:
Elucidate Reaction Mechanisms: Modeling the transition states and intermediates of synthetic routes, such as the rhodium-catalyzed formation of isoindoles or palladium-catalyzed cross-coupling reactions, can help optimize reaction conditions and predict product regioselectivity. acs.org
Predict Molecular Properties: Quantum chemical calculations can determine the electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the reactivity of the isoindoline scaffold. researchgate.net
Guide Derivative Design: Molecular docking simulations can predict how derivatives of this compound might interact with biological targets, such as enzymes or receptors. researchgate.net This predictive power allows chemists to prioritize the synthesis of compounds that are most likely to exhibit interesting biological activity, saving significant time and resources. For example, studies on isoindoline-1,3-dione derivatives have used molecular docking and dynamic simulations to understand their stability and potential as enzyme inhibitors. acs.org
The synergy between theoretical calculations and experimental work is a powerful paradigm in modern chemistry. nih.gov By using computational models to screen potential synthetic pathways and functionalization strategies for this compound, researchers can pursue more targeted and efficient experimental investigations.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 5-Bromo-2-methylisoindoline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via bromination of 2-methylisoindoline using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C). Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF), stoichiometry of brominating agents, and reaction time. Purification via column chromatography with gradients of ethyl acetate/hexane improves purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions on the isoindoline ring. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive bond angles and spatial arrangement .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies involve storing the compound at −80°C, −20°C, and room temperature, with periodic analysis via HPLC to monitor degradation. Solvent selection (e.g., DMSO or ethanol) and inert atmosphere storage (argon/vacuum) mitigate oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validation using complementary techniques is essential. For example, if NMR suggests multiple tautomers, dynamic NMR experiments at varying temperatures or computational modeling (DFT) can clarify conformational dynamics. Conflicting mass spectrometry peaks may require isotopic labeling or tandem MS/MS fragmentation analysis .
Q. How can this compound be functionalized for structure-activity relationship (SAR) studies in drug discovery?
- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the bromine position. Electrophilic substitution at the methyl group (e.g., oxidation to aldehyde) enables further derivatization. Biological assays (e.g., enzyme inhibition) then correlate substituent effects with activity .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Methodological Answer : Impurities from incomplete bromination (e.g., di-substituted byproducts) require ultra-high-performance liquid chromatography (UHPLC) with UV/Vis or charged aerosol detection (CAD). Method validation includes spike-recovery experiments and comparison with reference standards from certified suppliers .
Q. How is this compound utilized in designing metal-organic frameworks (MOFs) for electronic applications?
- Methodological Answer : The bromine atom acts as a halogen bond donor to coordinate with metal nodes (e.g., Cu or Zn). Solvothermal synthesis under controlled pH and temperature yields MOFs with tunable porosity. Characterization via BET surface area analysis and X-ray photoelectron spectroscopy (XPS) confirms structural integrity .
Data-Driven Research Design
Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model transition states and activation energies. Fukui indices identify electrophilic/nucleophilic sites, while molecular docking predicts binding affinities in biological targets .
Q. How do researchers validate the environmental safety profile of this compound?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
